alpha-Neoendorphin (1-8)
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Overview
Description
Alpha-Neoendorphin (1-8) is an endogenous opioid peptide with a decapeptide structure and the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys . It is a neuropeptide derived from the proteolytic cleavage of prodynorphin or proenkephalin B . Alpha-Neoendorphin (1-8) is known for its role in the central nervous system, particularly in pain sensation .
Preparation Methods
The preparation of alpha-Neoendorphin (1-8) involves synthetic routes that typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems .
Chemical Reactions Analysis
Alpha-Neoendorphin (1-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions . Major products formed from these reactions include modified peptides with altered biological activity .
Scientific Research Applications
Alpha-Neoendorphin (1-8) has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: It has potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: It is used in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Alpha-Neoendorphin (1-8) exerts its effects by binding to opioid receptors in the central nervous system. It primarily binds to the kappa opioid receptor, but it can also interact with delta and mu opioid receptors . The binding of alpha-Neoendorphin (1-8) to these receptors results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels . This, in turn, reduces the release of neurotransmitters and modulates pain perception . Additionally, alpha-Neoendorphin (1-8) can activate cellular autophagy through the mTOR-Beclin-1-mediated signaling pathway .
Comparison with Similar Compounds
Alpha-Neoendorphin (1-8) is part of the neoendorphin family, which includes beta-Neoendorphin . Both peptides are derived from prodynorphin and share similar structures, but alpha-Neoendorphin (1-8) is present in greater amounts in the brain . Other similar compounds include:
Dynorphin A: Another product of the dynorphin gene, known for its potent analgesic effects.
Dynorphin B: Similar to dynorphin A, but with a different amino acid sequence and receptor binding profile.
Met-enkephalin: An endogenous opioid peptide with a shorter amino acid sequence and different receptor affinities.
Leu-enkephalin: Similar to met-enkephalin, but with a leucine residue at the terminal end.
Alpha-Neoendorphin (1-8) is unique due to its specific amino acid sequence and its predominant presence in the brain, which distinguishes it from other opioid peptides .
Properties
Molecular Formula |
C49H70N12O11 |
---|---|
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54) |
InChI Key |
YKCYOSYZVIDJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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